molecular formula C13H24N2O4 B028603 叔丁基 4-(甲氧基(甲基)氨基甲酰基)哌啶-1-羧酸酯 CAS No. 139290-70-3

叔丁基 4-(甲氧基(甲基)氨基甲酰基)哌啶-1-羧酸酯

货号 B028603
CAS 编号: 139290-70-3
分子量: 272.34 g/mol
InChI 键: ITCQNWXLNZGEHP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is a chemical compound with significance in pharmaceutical research and development. It is a key intermediate in the synthesis of various biologically active compounds.

Synthesis Analysis

  • Synthesis Methodology : This compound is typically synthesized through multi-step reactions involving acylation, sulfonation, substitution, and other chemical transformations. For example, Wang et al. (2015) reported synthesizing a similar compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, through a three-step process with a total yield of 20.2% (Wang, Wenhui Wang, Tang, & Xu, 2015).

Molecular Structure Analysis

  • Structural Characterization : The molecular structure of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate derivatives is usually confirmed through spectroscopic methods like MS, 1H NMR, and IR techniques. For instance, Zhao et al. (2017) used MS and 1HNMR to confirm the structure of a related compound (Zhao, Guo, Lan, & Xu, 2017).

Chemical Reactions and Properties

  • Reactivity : These compounds often serve as intermediates in more complex chemical reactions, contributing to the synthesis of various pharmacologically active molecules. The compound's functionality allows for further transformations under different chemical conditions.

Physical Properties Analysis

  • Physical Characteristics : The physical properties like melting points, solubility, and crystalline structure are crucial for its handling and application in further chemical synthesis. For example, Mamat et al. (2012) reported on the crystal and molecular structure of a related compound, providing insights into its physical characteristics (Mamat, Flemming, & Köckerling, 2012).

科学研究应用

  1. Passarella 等人(2005 年)的一项研究展示了在制备生物活性生物碱(如塞德里定、变构塞德里定和甲基塞德里定)中使用相关化合物 2-(2-氧代乙基)-哌啶-1-羧酸叔丁酯。这突出了其在合成复杂有机化合物中的潜力 (Passarella 等人,2005)

  2. Zhang 等人(2018 年)合成了叔丁基 4-甲酰-3,6-二氢吡啶-1(2H)-羧酸酯,这是小分子抗癌药物的重要中间体,展示了其在癌症治疗中的应用 (Zhang 等人,2018)

  3. Sanjeevarayappa 等人(2015 年)报道,叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯表现出中等的驱虫活性和较差的抗菌活性,表明其在寄生虫病治疗中的潜力 (Sanjeevarayappa 等人,2015)

  4. Kong 等人(2016 年)成功合成了叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯,这是其在复杂有机合成中应用的一个例子 (Kong 等人,2016)

  5. Wei 等人(2010 年)优化了抗癌药物凡德他尼的关键中间体的合成,展示了其在药物合成中的作用 (Wei 等人,2010)

  6. Wang 等人(2015 年)合成了凡德他尼的关键中间体,展示了其在药物合成中的应用 (Wang 等人,2015)

  7. Qin 等人(2014 年)从 L-胱氨酸合成了生物素合成中的中间体,突出了其在维生素合成中的用途 (Qin 等人,2014)

  8. Moskalenko 等人(2014 年)开发了一种制备多种哌啶衍生物的方法,表明其在创造各种有机化合物中的潜力 (Moskalenko 和 Boev,2014)

  9. Jona 等人(2009 年)开发了一种不对称合成方法,用于诺西肽拮抗剂的有用中间体,展示了其在疼痛管理研究中的应用 (Jona 等人,2009)

  10. Kulkarni 等人(2016 年)合成了两种哌嗪-1-羧酸酯衍生物并对其进行了评估,表明其在生物应用中的潜力 (Kulkarni 等人,2016)

安全和危害

Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also harmful by inhalation and in contact with skin .

未来方向

The future directions for the research and application of Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate are not explicitly mentioned in the search results .

属性

IUPAC Name

tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-10(7-9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCQNWXLNZGEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453979
Record name tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

CAS RN

139290-70-3
Record name tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl-4-Å?methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 100 L round-bottomed-flask equipped with a mechanical stirrer, thermocouple and nitrogen inlet was charged with DMF (51 L), N,O-dimethylhydroxyamine hydrochloride (2.62 Kg, 26.55 mol), HOBT (1.2 Kg, 8.85 mol), and N-Boc isonipecotic acid (4.10 Kg, 17.70 mol). The mixture warmed to 18 ° C. as the diisopropylethylamine (4.60 Kg, 6.2 L, 35.41 mol) was added over 15 min. The EDC.HCl (5.09 Kg, 26.55 mol) was added in three portions over 3 h maintaining an internal temperature of 18° C. with gentle cooling. The reaction mixture was held at 18° C. for 12 h. HPLC analysis shows no remaining 1. The reaction mixture was pumped into an extractor containing 74 L of water at 5° C. The resulting solution (39.3 g/L of 2) was extracted with ethyl acetate (4×37 L).
Quantity
6.2 L
Type
reactant
Reaction Step One
Quantity
5.09 kg
Type
reactant
Reaction Step Two
Name
Quantity
74 L
Type
solvent
Reaction Step Three
Quantity
2.62 kg
Type
reactant
Reaction Step Four
Name
Quantity
1.2 kg
Type
reactant
Reaction Step Four
Quantity
4.1 kg
Type
reactant
Reaction Step Four
Name
Quantity
51 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Piperidine-1,4-dicarboxylic acid mono-tert-butyl ester (1.0 eq, 21.8 mmol) was dissolved under inert conditions in 35 ml dry N,N-dimethylformamide. O,N-dimethyl-hydroxylamine hydrochloride (1.03 eq, 22.5 mmol), benzotriazol-1-ol monohydrate (1.03 eq, 22.5 mmol) and triethylamine (1.5 eq, 32.7 mmol) were added. The reaction mixture was cooled to 0° C., N-(3-Dimethylaminopropyl)-N-ethylcarbodiimid hydrochloride (1.0 eq, 21.8 mmol) was added over a period of 10 minutes and the mixture was stirred vigorously at 0° C. for 1 h and at r.t. for 18 h.
Quantity
21.8 mmol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
22.5 mmol
Type
reactant
Reaction Step Two
Quantity
22.5 mmol
Type
reactant
Reaction Step Two
Quantity
32.7 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
N-(3-Dimethylaminopropyl)-N-ethylcarbodiimid hydrochloride
Quantity
21.8 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 1-tert-butoxycarbonylisonipecotic acid (5 g, 21.8 mmol; Example 81, Step A), N,O-dimethylhydroxylamine hydrochloride (2.12 g, 21.7 mmol), N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide-hydrochloride (4.6 g, 24 mmol), 1-hydroxy-7-azabenzotriazole (0.3 g, 2.2 mmol), and anhydrous dimethylformamide (50 mL) was stirred at room temp. overnight. The resulting mixture was concentrated under vacuum, and the residue was partitioned between ethyl acetate and aqueous sodium bicarbonate. The organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to provide N-Methoxy-N-methyl 1-tert-butoxycarbonylisonipecotamide.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

EDC (6.29 g, 32.8 mmol) was added in several portions to a stirring solution of piperidine-1,4-dicarboxylic acid, mono tert-butyl ester (5.0 g, 21.8 mmol), DMAP (10 mg), and N,O-dimethylhydroxylamine hydrochloride (3.21 g, 32.8 mmol) in dichloromethane (100 mL). To the resultant solution was added dropwise triethylamine (9.4 mL, 65.6 mmol), and the reaction mixture was stirred at room temperature overnight. The next day, the reaction mixture was poured into water, and the aqueous layer was extracted using ethyl acetate (3×). The combined organic phase was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to give a colorless oil. Purification by column chromatography (silica gel, 0-40% ethyl acetate in heptane) gave tert-butyl-4-[methoxy(methyl)-carbamoyl]-piperidine-1-carboxylate (5.04 g, 85%) as a colorless oil; 1H NMR (CDCl3, 300 MHz) δ 4.16 (m, 2H), 3.70 (s, 3H), 3.17 (s, 3H), 2.72-2.86 (m, 3H), 1.62-1.75 (m, 4H) and 1.44 (s, 9H).
Name
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of N,O-dimethylhydroxylamine hydrochloride (894 mg, 9.17 mmol), 2-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronio hexafluorphosphate (HBTU) (3.48 g, 9.17 mmol) and diisopropylethylamine (DIPEA) in N,N-dimethylformamide (40 mL) was carefully added 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2 g, 8.73 mmol) and the reaction mixture was stirred at room temperature for 2 days. The mixture was diluted with water (200 mL), extracted with ethyl acetate, washed with aqueous citric acid 5%, aqueous sodium bicarbonate 4%, water, and brine and dried over sodium sulphate. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica flash, using ethyl acetate as eluent (isocratic), to yield the title compound (2.63 g, 99%) as yellowish oil.
Quantity
894 mg
Type
reactant
Reaction Step One
[Compound]
Name
2-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronio hexafluorphosphate
Quantity
3.48 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。